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molecular formula C10H16O5 B028724 diethyl 2-(3-oxopropyl)malonate CAS No. 19515-61-8

diethyl 2-(3-oxopropyl)malonate

Cat. No. B028724
M. Wt: 216.23 g/mol
InChI Key: FGQNJWQEVPVFIN-UHFFFAOYSA-N
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Patent
US04147702

Procedure details

First, 100 ml acrolein was added to a solution of 180 g diethyl bromomalonate, 14 g tributylamine, and 600 ml ethanol while cooling in an ice bath. After 2-3 hours, an additional 1.5 g tributylamine and 20 ml acrolein was added. The stirring was continued for an additional 1 to 2 hours without additional cooling. The reaction mixture was neutralized with 7 ml glacial acetic acid and the ethanol and unreacted acrolein were removed on a rotary evaporator. The residue was diluted with 500 ml benzene and washed with 3× 100 ml H2O and 2× 100 ml saturated NaCl solution. The benzene solution was dired over CaSO4 and rotary evaporated to yield 207 g of yellow oil which was indicated to be 48% product by glc.
Name
acrolein
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=[CH2:4])=[O:2].Br[CH:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8].C(N(CCCC)CCCC)CCC.C(O)C>C(O)(=O)C>[C:7]([CH:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:4][CH2:3][CH:1]=[O:2])([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
acrolein
Quantity
100 mL
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
180 g
Type
reactant
Smiles
BrC(C(=O)OCC)C(=O)OCC
Name
Quantity
14 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
acrolein
Quantity
20 mL
Type
reactant
Smiles
C(=O)C=C
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
WAIT
Type
WAIT
Details
The stirring was continued for an additional 1 to 2 hours without additional cooling
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
the ethanol and unreacted acrolein were removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue was diluted with 500 ml benzene
WASH
Type
WASH
Details
washed with 3× 100 ml H2O and 2× 100 ml saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
rotary evaporated

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
product
Smiles
C(=O)(OCC)C(CCC=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 207 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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